(2E)-3-(furan-2-yl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one

Description

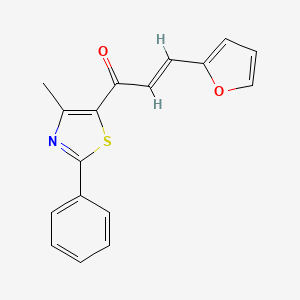

The compound (2E)-3-(furan-2-yl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one features a conjugated α,β-unsaturated ketone (propenone) backbone bridging a 4-methyl-2-phenylthiazole ring and a furan moiety. The thiazole ring, substituted with a methyl group at position 4 and a phenyl group at position 2, contributes to its planar aromatic system, while the furan at the propenone’s β-position introduces additional electron-rich character.

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2S/c1-12-16(15(19)10-9-14-8-5-11-20-14)21-17(18-12)13-6-3-2-4-7-13/h2-11H,1H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGEPQSRTLAXIRV-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C=CC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)/C=C/C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-2-yl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions often include:

- Solvent: Ethanol or methanol

- Temperature: Room temperature to reflux

- Reaction time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(furan-2-yl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The enone system can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: The compound can be reduced to form saturated ketones or alcohols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as halogens (Br2, Cl2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction may yield alcohols or saturated ketones.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(furan-2-yl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. The presence of the furan and thiazole rings contributes to its interaction with biological targets.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry

In industry, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatile reactivity allows for its incorporation into various industrial processes.

Mechanism of Action

The mechanism of action of (2E)-3-(furan-2-yl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes, receptors, and DNA. The compound’s structure allows it to bind to these targets and modulate their activity. For example, it may inhibit enzyme activity by binding to the active site or interact with DNA to prevent replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Structural and Electronic Comparisons

The following table summarizes key structural features and molecular properties of the target compound and analogs identified in the evidence:

2.2 Key Observations

Thiazole vs. Pyrazole/Triazole Analogs: The target’s thiazole ring (with S and N atoms) differs from pyrazole or triazole-containing analogs (e.g., ). Fluorophenyl-substituted thiazoles () show isostructural packing but differ in electronic effects due to fluorine’s electronegativity, which may enhance metabolic stability compared to the target’s methyl/phenyl groups .

Electron-Donating Groups: Methoxy () and dimethylamino () substituents improve solubility and H-bonding capacity but may reduce thermal stability .

Planarity and Conformation :

- The target compound’s thiazole-furan system is largely planar, similar to fluorophenyl-thiazole derivatives (). However, perpendicular orientations of certain aryl groups (e.g., in ) disrupt conjugation, affecting π-π stacking in crystallographic packing .

Molecular Weight and Complexity :

- Halogenated analogs (e.g., : 414.21 g/mol) exhibit higher molecular weights and lipophilicity, which could influence pharmacokinetic properties like membrane permeability .

Biological Activity

The compound (2E)-3-(furan-2-yl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one, commonly referred to as a thiazole derivative, has garnered attention in recent years due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound features a furan moiety and a thiazole ring, which are known for their diverse pharmacological properties. The presence of these functional groups is critical to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . Research indicates that thiazole-based compounds exhibit significant cytotoxicity against various cancer cell lines.

Case Studies and Research Findings

-

Cytotoxicity Assays :

- A study demonstrated that thiazole derivatives showed effective inhibition of cancer cell proliferation with IC50 values ranging from 1.61 µg/mL to 23.30 µg/mL across different cell lines, including Jurkat and A-431 cells .

- The compound's structural modifications, such as the presence of a methyl group on the phenyl ring, enhance its cytotoxic properties .

-

Mechanisms of Action :

- Thiazole compounds are believed to induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins .

- Molecular dynamics simulations have shown that these compounds interact with target proteins primarily through hydrophobic contacts, which may contribute to their anticancer efficacy .

- Structure-Activity Relationship (SAR) :

Pharmacological Properties

In addition to anticancer activity, thiazole derivatives have been studied for other biological activities:

Antimicrobial Activity

Thiazoles have shown promise as antimicrobial agents. Some derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria, indicating their potential as lead compounds for developing new antibiotics.

Anti-inflammatory Effects

Research has suggested that thiazole compounds may also possess anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.